molecular formula C24H21NO2 B404040 2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER

2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER

Cat. No.: B404040
M. Wt: 355.4g/mol
InChI Key: KZDFHRYRRRUDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often require the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit diverse biological activities.

    Tetrahydroquinolines: These derivatives are structurally related and are known for their pharmacological properties.

Uniqueness

2-(2,3-DIHYDRO-1H-BENZO[F]CYCLOPENTA[C]QUINOLIN-4-YL)-6-METHOXYPHENYL METHYL ETHER is unique due to its specific substitution pattern and the presence of the cyclopenta[c]quinoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4g/mol

IUPAC Name

12-(2,3-dimethoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene

InChI

InChI=1S/C24H21NO2/c1-26-21-12-6-11-19(24(21)27-2)23-18-10-5-9-17(18)22-16-8-4-3-7-15(16)13-14-20(22)25-23/h3-4,6-8,11-14H,5,9-10H2,1-2H3

InChI Key

KZDFHRYRRRUDJL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3

Origin of Product

United States

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